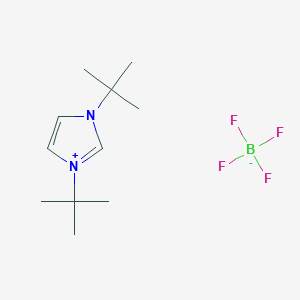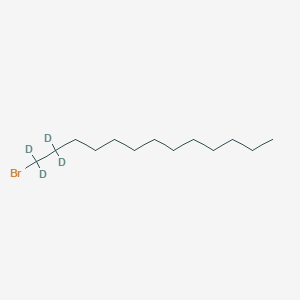
1,3-Di-tert-butylimidazolium tetrafluoroborate
Übersicht
Beschreibung
1,3-Di-tert-butylimidazolium tetrafluoroborate is an N-heterocyclic carbene (NHC) compound that can be prepared by reacting paraformaldehyde with tert-butyl amine and hydrogen tetrafluoroborate (35% in water).
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Tetrazoles
An efficient method for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles using 1,3-Di-tert-butylimidazolium tetrafluoroborate has been developed. This process significantly enhances the reaction rate due to the ionic liquid's inherent Bronsted acidity and high polarity, leading to excellent yields (Potewar, Siddiqui, Lahoti, & Srinivasan, 2007).
Ionic Liquid Microemulsions
This compound forms microemulsions with Triton X-100 and cyclohexane, creating nano-sized polar domains. This is characterized by phase behavior, conductivity, dynamic light scattering, freeze-fracturing electron microscopy, and UV-vis techniques (Gao et al., 2004).
Room Temperature Ionic Liquid-Based Fuel Cells
This compound serves as an outstanding electrolyte for fuel cells. When used in alkaline fuel cells at room temperature, it achieves a 67% overall cell efficiency (Souza, Padilha, Gonçalves, & Dupont, 2003).
Electrochemical Synthesis of Polymers
It's used as an electrolyte for electropolymerizing poly(3,4-ethylenedioxythiophene) (PEDOT), producing a soluble conducting polymer that is fluorescent and has applications in various organic solvents (Liu, Xue, Hu, Zhang, & Zhu, 2009).
Enhanced Organic Reactions
The compound accelerates nucleophilic substitution reactions of α-tosyloxy ketones with potassium salts of aromatic acids, offering significant rate enhancement and improved yields (Liu, Chen, & Zheng, 2003).
Diffusion Coefficient Determination
It is used as an electrolyte in the electrochemical determination of ferrocene's diffusion coefficient, showing concentration dependence in the chosen solvent (Eisele, Schwarz, Speiser, & Tittel, 2006).
Thermal Decomposition Behavior
The thermal behavior of this compound is key to understanding its reactivity. It shows stability above 350 °C, and its decomposition produces various chemical species (Knorr, Icker, Efimova, & Schmidt, 2020).
Photocatalysis Enhancement
This ionic liquid is used as a designer solvent for synthesizing nonmetal codoped rutile titania nanorods, significantly improving UV and visible light photocatalysis performance (Ramanathan & Bansal, 2015).
Anode Electrolyte Additive
Used as an additive in anode electrolyte for vanadium redox flow batteries, it improves the electrochemical activity and stability of the electrolyte (Yuming, 2011).
Ionic Liquid Nano-Films Tribology
Its use in ionic liquid nano-films on surface-modified silicon wafers affects tribological properties, such as film durability and friction coefficient (Zhu, Yan, Mo, & Bai, 2008).
Safety and Hazards
Zukünftige Richtungen
As an N-heterocyclic carbene (NHC) compound, 1,3-Di-tert-butylimidazolium tetrafluoroborate has potential applications in catalysis . Its use in the preparation of a palladium (II)-NHC complex that can catalyze the Mizoroki-Heck reaction suggests potential future directions in the field of organic synthesis .
Wirkmechanismus
Target of Action
1,3-Di-tert-butylimidazolium tetrafluoroborate is an N-heterocyclic carbene (NHC) compound . The primary targets of this compound are palladium (II) ions . These ions play a crucial role in various catalytic reactions, particularly in the Mizoroki-Heck reaction .
Mode of Action
The compound interacts with its targets by forming a complex with palladium (II) ions . This complex, known as di-μ-iodobis (1,3-di-tert-butylimidazolin-2-ylidene)diiododipalladium (II), acts as a catalyst in the Mizoroki-Heck reaction .
Biochemical Pathways
The Mizoroki-Heck reaction is a key biochemical pathway affected by this compound . This reaction is a palladium-catalyzed carbon-carbon cross-coupling process that allows for the formation of substituted alkenes from aryl halides and alkenes . The downstream effects include the synthesis of various organic compounds.
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon-carbon bond, resulting in the synthesis of a new organic compound . On a cellular level, this can lead to the production of various bioactive molecules, depending on the substrates used in the reaction.
Biochemische Analyse
Biochemical Properties
1,3-Di-tert-butylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with enzymes, proteins, and other biomolecules to facilitate various biochemical processes. For instance, it is used in the preparation of di-μ-iodobis(1,3-di-tert-butylimidazolin-2-ylidene)diiododipalladium(II), a palladium(II)-NHC complex, which can catalyze the Mizoroki-Heck reaction . The nature of these interactions often involves the formation of stable complexes that enhance the efficiency of biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular components, leading to changes in cellular activities. For example, its role as a catalyst in biochemical reactions can lead to alterations in metabolic pathways and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its mechanism of action. These interactions can result in the modulation of enzyme activity and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by enhancing biochemical reactions. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage. These studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role as a catalyst in biochemical reactions allows it to influence the flow of metabolites through different pathways. This can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments. Its localization and accumulation within specific tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes .
Eigenschaften
IUPAC Name |
1,3-ditert-butylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N2.BF4/c1-10(2,3)12-7-8-13(9-12)11(4,5)6;2-1(3,4)5/h7-9H,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFLHRYFPBGTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)N1C=C[N+](=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584697 | |
| Record name | 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263163-17-3 | |
| Record name | 1,3-Di-tert-butyl-1H-imidazol-3-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di-tert-butylimidazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















